

Physical and chemical properties of Phenylsilatrane

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Compound of Interest

Compound Name: *Phenylsilatrane*

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Phenylsilatrane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsilatrane, with the chemical formula $C_{12}H_{17}NO_3Si$, is a fascinating organosilicon compound characterized by a unique tricyclic cage structure. This structure features a pentacoordinate silicon atom with a transannular dative bond to a nitrogen atom, which imparts remarkable stability and distinct chemical properties compared to its acyclic analogues.^{[1][2]} Historically significant as an early example of stable pentacoordinate silicon compounds, **Phenylsilatrane** continues to be a subject of interest in fields ranging from materials science to pharmacology due to its unique reactivity and biological activity.^{[2][3]} This technical guide provides an in-depth overview of the physical and chemical properties of **Phenylsilatrane**, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological mechanism of action.

Physical and Chemical Properties

Phenylsilatrane is a crystalline solid at room temperature and exhibits notable thermal stability.^{[2][4]} Its rigid cage-like structure contributes to a significantly enhanced resistance to hydrolysis under neutral conditions when compared to its phenyltrialkoxysilane precursors.^[2]

Data Presentation: Physical Properties

| Property | Value | Reference(s) |
|-----------------------|--|--------------|
| Molecular Formula | C ₁₂ H ₁₇ NO ₃ Si | [4] |
| Molecular Weight | 251.35 g/mol | [2][4] |
| Appearance | White crystalline solid, forms prisms or needles from acetone or chloroform. | [2][4] |
| Melting Point | 207-209 °C | [4][5] |
| Boiling Point | 284.1 °C at 760 mmHg | [4] |
| Density | 1.18 g/cm ³ | [4] |
| Flash Point | 125.6 °C | [4] |
| Water Solubility | 0.078 - 0.087 mg/mL | [4] |
| Air & Water Reactions | No rapid reaction with air or water.[5] | |

Chemical Reactivity

Phenylsilatrane's unique structure governs its chemical behavior. The hypervalent silicon center and the protective cage render it relatively inert to nucleophilic substitution at the silicon atom under ambient, neutral conditions.[4] However, the phenyl group can undergo electrophilic aromatic substitution, and the compound can act as a precursor for other functionalized organosilicon compounds.[4] It has also been noted to function as a Lewis acid scavenger.[2] While stable in neutral conditions, it can be hydrolyzed under acidic or basic conditions.

Experimental Protocols

Synthesis of Phenylsilatrane

Two primary methods for the synthesis of **Phenylsilatrane** are presented below: a conventional approach and a modern, solvent-free organocatalytic method.

1. Conventional Synthesis via Transesterification

This method involves the reaction of a phenyltrialkoxysilane with triethanolamine, typically catalyzed by a base.[2][4]

- Materials:

- Phenyltriethoxysilane
- Triethanolamine
- Potassium hydroxide (KOH)
- Ethanol
- N,N-Dimethylformamide (DMF)
- Apparatus for heating and reflux with a nitrogen atmosphere
- Filtration apparatus
- Recrystallization solvents (e.g., acetone or chloroform)

- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in a solvent mixture of ethanol and DMF (e.g., 3:1 v/v).[2]
- Add a catalytic amount of potassium hydroxide to the solution.
- While stirring, add phenyltriethoxysilane to the reaction mixture.
- Heat the mixture to 80 °C and maintain under a nitrogen atmosphere for approximately 1 hour.[4]
- Monitor the reaction progress by a suitable method (e.g., TLC or GC).
- Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

- Collect the crude **Phenylsilatrane** by filtration and wash with a cold solvent to remove impurities.
- Purify the product by recrystallization from acetone or chloroform to yield high-purity crystals.[2]
- Dry the purified crystals under vacuum. A typical yield for this method is approximately 95%. [4]

2. Solvent-Free Organocatalytic Synthesis

This environmentally friendly approach avoids the use of organic solvents and often results in very high yields.[2][4]

- Materials:
 - Phenyltriethoxysilane
 - Triethanolamine
 - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst.[2][4]
 - Reaction vessel with heating and stirring capabilities under a nitrogen atmosphere.
 - Hexane (for washing)
 - Filtration apparatus
- Procedure:
 - In a reaction vessel, combine phenyltriethoxysilane and triethanolamine in a near-stoichiometric ratio.
 - Add a catalytic amount of DBU or TBD to the mixture.
 - Heat the solvent-free mixture to a temperature between 50-80 °C with stirring.[2] The reaction is typically complete within 1-4 hours.[2]

- As the reaction proceeds, the product will precipitate as a white solid.
- After cooling to room temperature, wash the solid product with hexane to remove any unreacted starting materials and the catalyst.^[6]
- Collect the purified **Phenylsilatrane** by filtration and dry under vacuum. Yields of up to 99% have been reported for analogous silatranes with this method.^[2]

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure of **Phenylsilatrane**.
- Sample Preparation:
 - Dissolve 5-25 mg of purified **Phenylsilatrane** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.^[7]
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (General):
 - Spectrometer: 400 MHz or higher field strength.
 - Techniques: ^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC experiments can be performed for full structural elucidation.
 - ^1H NMR: A standard pulse sequence is used. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-10 ppm).
 - ^{13}C NMR: A proton-decoupled pulse sequence is standard. The spectral width should encompass all expected carbon resonances (typically 0-160 ppm).
- Data Analysis:
 - Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the **Phenylsilatrane** molecule.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in **Phenylsilatrane**.
- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount (a few milligrams) of **Phenylsilatrane** in a volatile solvent like acetone or methylene chloride.[8]
 - Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[8]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[8]
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: Typically 4000-400 cm^{-1} .
 - A background spectrum of the clean salt plate should be acquired before running the sample.
- Data Analysis:
 - Identify characteristic absorption bands corresponding to the functional groups in **Phenylsilatrane**. Key expected vibrations include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), Si-O-C stretching, and C-N stretching. The Si-O-C group in silatrane typically shows a strong absorption band around 1100 cm^{-1} .[9]

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **Phenylsilatrane**.
- Sample Preparation:
 - For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). A dilute solution in a volatile solvent is prepared.
- Instrument Parameters:
 - Ionization Method: Electron Ionization (EI) is common for providing detailed fragmentation patterns.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable analyzers.
- Data Analysis:
 - Identify the molecular ion peak (M^+), which should correspond to the molecular weight of **Phenylsilatrane** ($m/z = 251$).
 - Analyze the fragmentation pattern. A characteristic fragment for silatranes is the loss of the substituent on the silicon atom, which in this case would be the phenyl group, leading to a significant $[M-R]^+$ peak.[\[10\]](#)

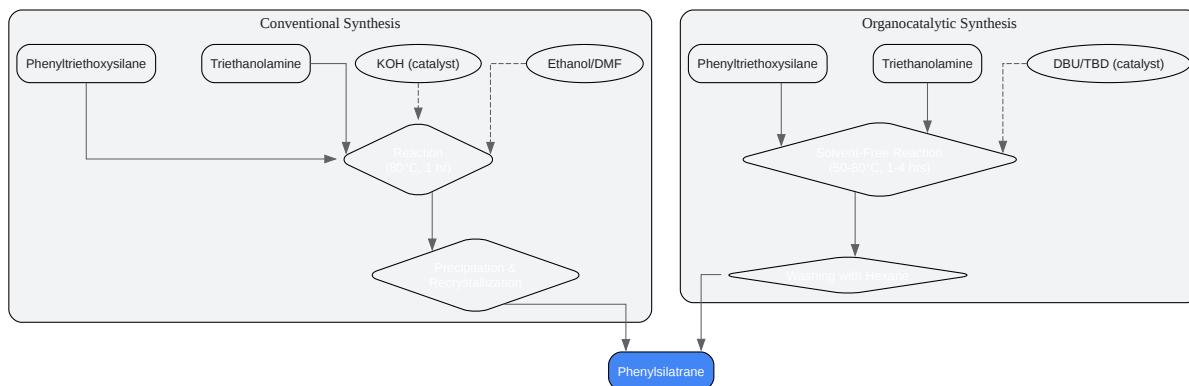
4. X-ray Crystallography

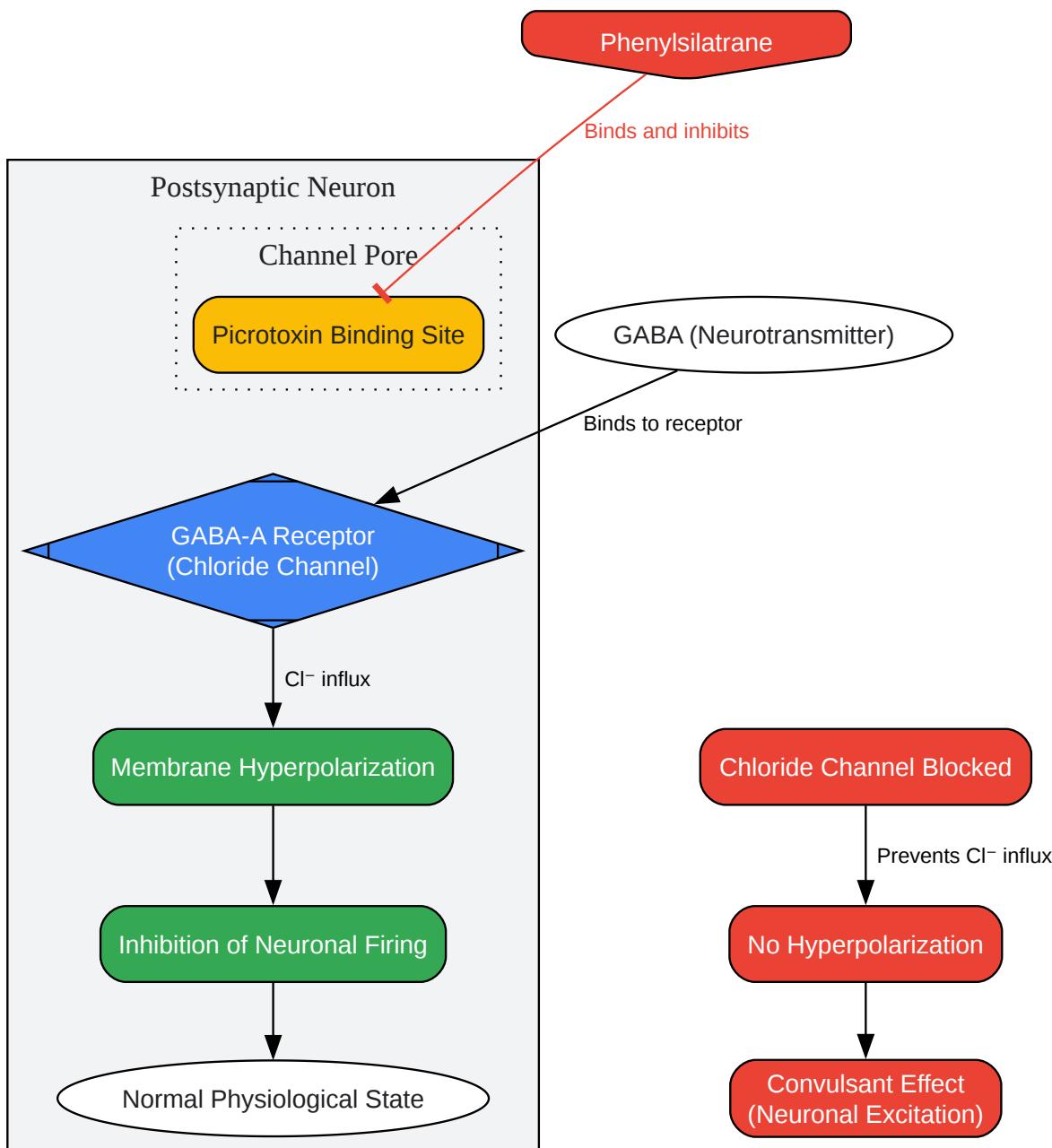
- Objective: To determine the precise three-dimensional structure of **Phenylsilatrane** in the solid state, including bond lengths and angles.
- Sample Preparation:
 - High-quality single crystals of **Phenylsilatrane** are required. These can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., acetone or chloroform).
[\[2\]](#)
- Data Collection and Analysis:

- A single crystal is mounted on a goniometer in an X-ray diffractometer.
- The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
- The resulting data is processed to solve the crystal structure and refine the atomic positions. The Cambridge Crystallographic Data Centre (CCDC) can be consulted for existing crystal structures.[[1](#)]

Visualizations

Synthesis Workflow of Phenylsilatrane





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